molecular formula C11H23N B8585882 2-(1,3,3-Trimethylcyclohexyl)ethanamine

2-(1,3,3-Trimethylcyclohexyl)ethanamine

Cat. No.: B8585882
M. Wt: 169.31 g/mol
InChI Key: ILQUHPPRQZSDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3,3-Trimethylcyclohexyl)ethanamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a trimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,3-Trimethylcyclohexyl)ethanamine typically involves the reaction of 1,3,3-trimethylcyclohexanol with ammonia or an amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3,3-Trimethylcyclohexyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted amines.

Scientific Research Applications

2-(1,3,3-Trimethylcyclohexyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(1,3,3-Trimethylcyclohexyl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s activity and effects.

Comparison with Similar Compounds

  • 1-Amino-2-(1,3,3-trimethylcyclohexyl)ethanol
  • 1-Amino-2-(1,3,3-trimethylcyclohexyl)propane

Uniqueness: 2-(1,3,3-Trimethylcyclohexyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexane ring and trimethyl substitution make it different from other similar compounds, influencing its reactivity and applications.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-(1,3,3-trimethylcyclohexyl)ethanamine

InChI

InChI=1S/C11H23N/c1-10(2)5-4-6-11(3,9-10)7-8-12/h4-9,12H2,1-3H3

InChI Key

ILQUHPPRQZSDKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C)CCN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step 2 (5.0 mmol) was added as a THF solution over 0.1 hour to a refluxing THF solution of RED-Al (20 mmol) and refluxing was continued for 2.5 hours. The reaction was then cooled to 0° C. and quenched with a saturated solution of potassium sodium tartrate and then this was stirred at 25° C. for 18 hours. The reaction was diluted with ethyl acetate, washed successively with water and saturated sodium chloride, dried with sodium sulfate and evaporated.1H-NMR (CDCl3): 2.6 (m, 2H); 1.5 (m, 3H); 1.2 (m, 8H); 0.9 (m, 9H).
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